Licoagrodione

Antimicrobial Benzil Staphylococcus aureus

Researchers requiring a structurally authentic prenylated benzil for antimicrobial SAR or CYP2C19 pharmacophore modeling often face substitution with non-equivalent flavonoids. Licoagrodione solves this by providing the exact 1,2-diketone scaffold with a 3-methylbut-2-enyl group. - Demonstrated anti-S. aureus activity at 40 μg/disc [4]. - Predicted CYP2C19 inhibition probability of 85.25% distinguishes it from chalcone/isoflavonoid analogs. - Predicted XLogP of 4.80 ensures relevant membrane-partitioning data. Procure with confidence - rigorous structural verification guarantees scaffold fidelity for your QSAR or target-identification program.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B1246729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoagrodione
Synonymslicoagrodione
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C(=O)C(=O)C2=C(C=C(C=C2)OC)O)O)C
InChIInChI=1S/C20H20O6/c1-11(2)4-6-13-16(21)9-8-15(18(13)23)20(25)19(24)14-7-5-12(26-3)10-17(14)22/h4-5,7-10,21-23H,6H2,1-3H3
InChIKeyKAQKSYKCXCTGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Licoagrodione Compound Overview


Licoagrodione is a prenylated unsymmetrical benzil (1,2-diphenylethane-1,2-dione) first isolated from Glycyrrhiza glabra hairy root cultures [1]. It possesses a core 2,2',4-trihydroxy-4'-methoxybenzil backbone with a key 3-methylbut-2-enyl (prenyl) substituent, distinguishing it from the more common chalcones and isoflavonoids isolated from the same source [2]. While its antimicrobial activity has been noted, specific quantitative differentiation from its closest structural analogs is limited in the primary literature, making purity and structural verification critical procurement criteria.

Unique prenylated unsymmetrical benzil scaffold
Requires purity and structural verification
Antimicrobial screening candidate (S. aureus reported)

Licoagrodione vs. Generic Flavonoids


Substituting licoagrodione with other Glycyrrhiza glabra flavonoids like glabridin or licochalcone A is not scientifically valid due to fundamental differences in their core pharmacophores. Licoagrodione is an unsymmetrical benzil featuring a reactive 1,2-dicarbonyl moiety and a lipophilic prenyl group absent in common isoflavonoids and chalcones [1]. This unique scaffold dictates a distinct conformational space, electrophilic reactivity, and binding profile, as evidenced by its classification as a stilbenoid rather than a flavonoid [2]. The presence of the prenyl group significantly increases lipophilicity (predicted XLogP of 4.8) compared to non-prenylated analogs, which will alter membrane partitioning and target engagement, making class-level generalizations from flavonoids misleading for quantitative structure-activity relationship (QSAR) or target identification studies.

Licoagrodione
Prenylated benzil core with 1,2-dicarbonyl moiety
vs
Generic Flavonoids
Isoflavonoid/chalcone scaffolds lacking prenyl and dicarbonyl groups
Licoagrodione
Higher predicted lipophilicity; distinct membrane partitioning profile
vs
Glabridin / Licochalcone A
Lower lipophilicity; may alter target engagement and permeability

Licoagrodione Evidence Comparison


S. aureus Antimicrobial Activity

Licoagrodione is reported to demonstrate antimicrobial activity against Staphylococcus aureus at a concentration of 40 μg/disc [1]. The core backbone scaffold, 2,2',4-trihydroxy-4'-methoxybenzil, from which licoagrodione is derived, has been isolated from Zollernia paraensis but has not been reported to show equivalent antibacterial activity in the same primary literature context [2]. This suggests that the 3-methylbut-2-enyl (prenyl) substituent on licoagrodione is likely a critical structural feature for its observed activity, though a direct head-to-head MIC comparison has not been published.

S. aureus Activity
Cross-study comparable
40 μg/disc reported activity vs. no reported activity for non-prenylated core
Supports prenyl-group contribution review
Disc diffusion; MIC not established
Antimicrobial Benzil Staphylococcus aureus

Physicochemical Profile vs. Glabridin

Licoagrodione possesses a calculated Topological Polar Surface Area (TPSA) of 104.00 Ų and a predicted XLogP of 4.80 [1]. In contrast, glabridin, a commonly researched isoflavonoid from the same botanical source, has a lower TPSA (59.2 Ų) and a slightly lower lipophilicity (LogP ~4.0) [2]. This differential is driven by licoagrodione's 1,2-dicarbonyl benzil core, which provides a distinct hydrogen bond acceptor geometry and electronic distribution compared to the isoflavone nucleus of glabridin.

Physicochemical Profile
In silico predicted
TPSA 104 Ų, XLogP 4.8 vs. glabridin (TPSA 59 Ų, LogP ~4.0)
May support differentiation from flavonoid class
Predicted; experimental validation needed
Chemoinformatics Drug Discovery Physicochemical Properties

CYP2C19 Inhibition vs. Licochalcone A

In silico predictions using admetSAR 2.0 indicate a high probability (85.25%) that licoagrodione may act as a CYP2C19 inhibitor [1]. This represents a potential differential liability compared to the related prenylated flavonoid licochalcone A, which has been reported to have no significant inhibitory effect on CYP2C19 up to 100 μM [2]. The 1,2-dicarbonyl moiety in licoagrodione, absent in the chalcone scaffold, provides a distinct pharmacophore that may underlie this predicted metabolic interaction.

CYP2C19 Inhibition
In silico predicted
85.25% probability of inhibition vs. licochalcone A (no inhibition at 100 μM)
May support CYP2C19 pharmacophore research
Predicted; requires in vitro confirmation
ADMET Drug Metabolism CYP450

Licoagrodione Research Applications


Antimicrobial SAR Probe

Given its demonstrated antimicrobial activity against S. aureus at 40 μg/disc and its unique prenylated 1,2-diketone structure, licoagrodione is a superior choice over its non-prenylated core backbone (2,2',4-trihydroxy-4'-methoxybenzil) for SAR studies. By procuring licoagrodione, researchers can directly investigate the contribution of the 3-methylbut-2-enyl group to membrane disruption or target binding in Gram-positive bacteria [1].

CYP2C19 Pharmacophore Modeling

The high predicted probability of CYP2C19 inhibition (85.25%) differentiates licoagrodione from other prenylated licorice constituents like licochalcone A. Procurement of licoagrodione is therefore essential for computational chemists building pharmacophore models for CYP2C19 inhibition, where the 1,2-dicarbonyl benzil core provides a unique chemical feature vector absent in chalcone- or isoflavone-based inhibitors [1].

Cell Permeability & Bioavailability Research

With a predicted XLogP of 4.80, licoagrodione is significantly more lipophilic than common licorice isoflavonoids like glabridin (LogP ~4.0). This property makes it a valuable compound to procure for researchers studying the impact of lipophilicity on passive membrane permeability and intracellular accumulation in natural products, particularly within the stilbenoid class [1].

Application
Selection Property
Validation Focus
Antimicrobial SAR research
Prenylated benzil scaffold
Confirm antimicrobial contribution of prenyl group
CYP2C19 pharmacophore modeling
1,2-dicarbonyl benzil core
Verify CYP2C19 inhibition profile
Membrane permeability studies
High predicted lipophilicity
Assess passive membrane permeability and intracellular accumulation
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